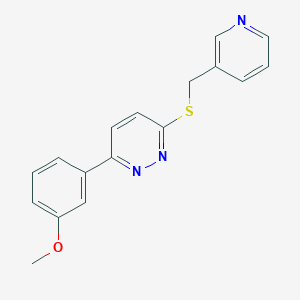
3-(3-Methoxyphenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methoxyphenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine, also known as Mps-pyridazine, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been studied extensively for its ability to interact with biological targets and exhibit pharmacological activity. In
Aplicaciones Científicas De Investigación
Ligands for Benzodiazepine Receptors
Compounds similar to 3-(3-Methoxyphenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine have been synthesized and examined for their capacity as ligands for benzodiazepine receptors. These compounds showed significant effectiveness in displacing [3H]diazepam from central benzodiazepine receptors present in rat brain membranes, indicating their potential for central nervous system applications. For example, specific derivatives displayed high affinity for central receptors but low affinity for mitochondrial (peripheral-type) receptors, suggesting a selective interaction with central nervous system targets (Barlin et al., 1997).
Antiviral Agents
Another research domain for these compounds is their antiviral activity, particularly against rhinoviruses. R 61837 or 3-methoxy-6-[4-(3-methylphenyl)-1-piperazinyl]pyridazine, a compound closely related to the chemical structure of interest, has demonstrated potent inhibition of rhinoviruses at concentrations not inhibitory to HeLa cell growth. The activity varied across different rhinovirus serotypes, suggesting a direct interaction between the drug and the viral particles. This highlights the potential of such compounds in developing new antiviral therapies (Andries et al., 2005).
Herbicidal Activities
Furthermore, derivatives of this compound have been investigated for their herbicidal activities. Novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, for instance, have shown excellent herbicidal activities even at low doses, indicating the potential of these compounds in agricultural applications. The presence of a substituted phenoxy group at the 3-position of the pyridazine ring and an electron-withdrawing group at the para-position on the benzene ring were found to be crucial for high herbicidal activity (Xu et al., 2012).
Propiedades
IUPAC Name |
3-(3-methoxyphenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-21-15-6-2-5-14(10-15)16-7-8-17(20-19-16)22-12-13-4-3-9-18-11-13/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLXRFGDAIIYJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide](/img/structure/B2925375.png)
![Furan-2-yl(4-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)methanone](/img/structure/B2925376.png)
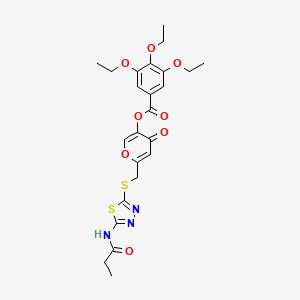
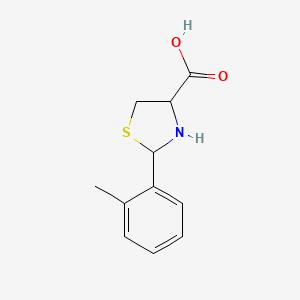
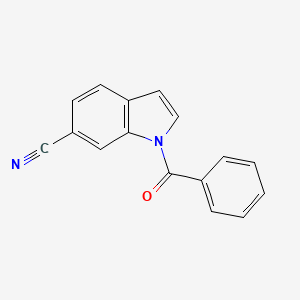
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B2925381.png)


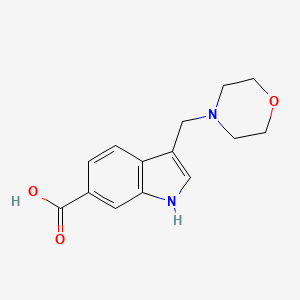
![tert-butyl rac-(1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate hydrochloride](/img/structure/B2925390.png)
![4-(N,N-diethylsulfamoyl)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2925391.png)
![5-tert-Butoxycarbonylamino-benzo[b]thiophene-2-carboxylic acid](/img/structure/B2925392.png)
![(3Z)-3-{[(2,6-dichlorophenyl)methoxy]imino}-1-[(2,6-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2925393.png)
